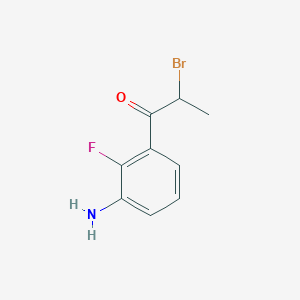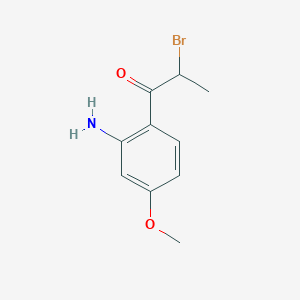![molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1](/img/structure/B14058378.png)
Trimethyl[2-(triphenylsilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a trimethylsilyl group and a triphenylsilyl group. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilyl chloride with trimethylsilyl ethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Trimethyl[2-(triphenylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl and triphenylsilyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in having a trimethylsilyl group but differs in its alkyne structure.
Triphenylsilanol: Contains a triphenylsilyl group but differs in having a hydroxyl group instead of an ethylsilane linkage.
Tetramethylsilane: Contains four methyl groups bonded to silicon, differing in its simpler structure.
Uniqueness
Trimethyl[2-(triphenylsilyl)ethyl]silane is unique due to its combination of trimethylsilyl and triphenylsilyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other compounds may not be as effective.
Propriétés
Numéro CAS |
102105-77-1 |
|---|---|
Formule moléculaire |
C23H28Si2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
trimethyl(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
Clé InChI |
DKHGTAHNPQIXCO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


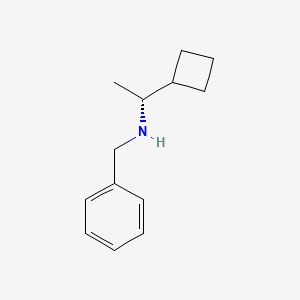
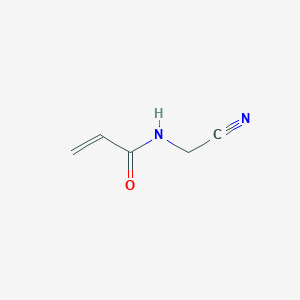

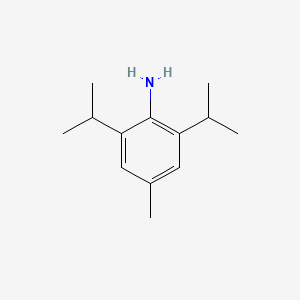

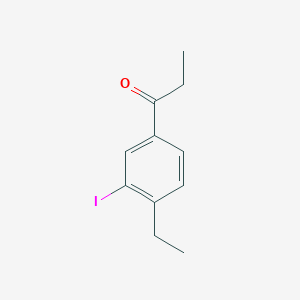
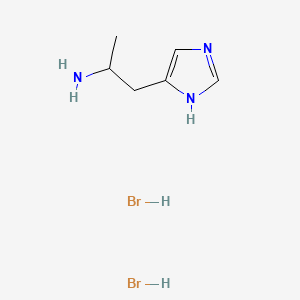
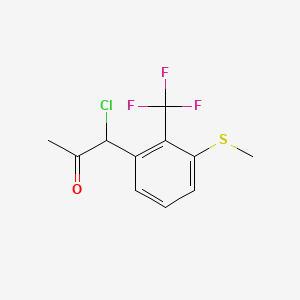

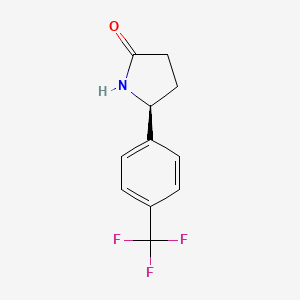
![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
